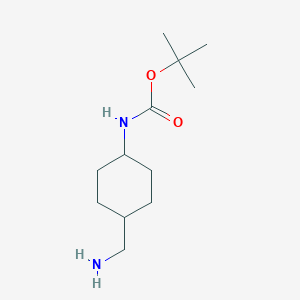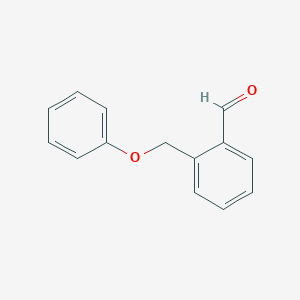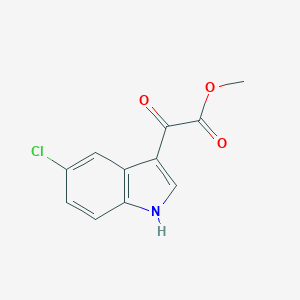
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate, also known as ECAQ, is a chemical compound that has been widely used in scientific research. It is a quinoline-based derivative that has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is not fully understood. However, it has been proposed that Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate exerts its biological activity by inhibiting the enzymes involved in various cellular processes. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by inhibiting the activity of the parasite's proteasome. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to inhibit the growth of Candida albicans, a fungus that causes various infections.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to be effective against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics. However, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has some limitations as well. It has been found to be cytotoxic to normal cells at high concentrations, which limits its use in vivo. Additionally, the mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate. One possible direction is the development of new derivatives of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate with improved efficacy and reduced toxicity. Another direction is the investigation of the mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate to optimize its use in various applications. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate can be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. The use of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate as a fluorescent probe for the detection of metal ions can also be further explored. Overall, the research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has shown promising results, and further studies can lead to the development of new treatments and diagnostic tools.
Conclusion:
In conclusion, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is a quinoline-based derivative that has shown promising results in various fields of research. Its synthesis method is simple and can be easily scaled up. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to be effective against cancer, malaria, and fungal infections. However, its cytotoxicity to normal cells at high concentrations limits its use in vivo. The research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has several future directions, including the development of new derivatives and the investigation of its mechanism of action. Overall, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has the potential to be a valuable tool in scientific research and the development of new treatments and diagnostic tools.
Méthodes De Synthèse
The synthesis of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate involves the condensation reaction of ethyl 2-cyanoacetate with 2-diethylaminoethyl 4-chloro-3-oxobutanoate in the presence of sodium ethoxide. The resulting product is then treated with quinoline-2-carbaldehyde to obtain Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been extensively used in scientific research due to its various applications. It has been studied for its anticancer, antimalarial, and antifungal properties. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has also been found to be effective against multidrug-resistant bacteria. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Propriétés
Numéro CAS |
194713-18-3 |
|---|---|
Formule moléculaire |
C19H21N3O3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[4-(diethylcarbamoyl)quinolin-2-yl]acetate |
InChI |
InChI=1S/C19H21N3O3/c1-4-22(5-2)18(23)14-11-17(15(12-20)19(24)25-6-3)21-16-10-8-7-9-13(14)16/h7-11,15H,4-6H2,1-3H3 |
Clé InChI |
NGNUSFJQSFZBSF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
Synonymes |
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)


![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)




![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

